molecular formula C27H57ClN2O5SSi3 B15125754 N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

Cat. No.: B15125754
M. Wt: 641.5 g/mol
InChI Key: KNWRANWQYPIVSF-UHFFFAOYSA-N
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Description

N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide involves multiple steps, including the formation of the oxane ring, the introduction of the chloropropyl group, and the attachment of the pyrrolidine carboxamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloropropyl group can be reduced to a propyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while substitution of the chlorine atom could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it a useful tool for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide: This compound shares the chloropropyl and methylsulfanyl groups but has a different core structure.

    2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: This compound also contains a chloropropyl group and a methylsulfanyl group but differs in the rest of its structure.

Uniqueness

N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H57ClN2O5SSi3

Molecular Weight

641.5 g/mol

IUPAC Name

N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C27H57ClN2O5SSi3/c1-14-15-19-16-20(30(3)17-19)26(31)29-21(18(2)28)22-23(33-37(5,6)7)24(34-38(8,9)10)25(27(32-22)36-4)35-39(11,12)13/h18-25,27H,14-17H2,1-13H3,(H,29,31)

InChI Key

KNWRANWQYPIVSF-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(C)Cl

Origin of Product

United States

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